molecular formula C16H11ClN2O B2893160 2-(4-chlorophenyl)-4H-chromeno[4,3-c]pyrazole CAS No. 204377-14-0

2-(4-chlorophenyl)-4H-chromeno[4,3-c]pyrazole

Cat. No.: B2893160
CAS No.: 204377-14-0
M. Wt: 282.73
InChI Key: YECFFCDHBBBAOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-4H-chromeno[4,3-c]pyrazole is a heterocyclic compound that features a chromeno-pyrazole core structure. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-4H-chromeno[4,3-c]pyrazole typically involves a multi-step process. One common method includes the Knoevenagel condensation of (4-chlorophenyl)acetonitrile with aldehydes in the presence of a base, followed by Michael addition of pyrazolone to the resulting intermediate. This is followed by cyclization and tautomerization to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often employ green chemistry principles to enhance efficiency and reduce environmental impact. Techniques such as microwave-assisted synthesis and the use of eco-friendly catalysts are commonly utilized .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-4H-chromeno[4,3-c]pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-chlorophenyl)-4H-chromeno[4,3-c]pyrazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenyl)-4H-chromeno[4,3-c]pyrazole is unique due to its chromeno-pyrazole structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and materials .

Properties

IUPAC Name

2-(4-chlorophenyl)-4H-chromeno[4,3-c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O/c17-12-5-7-13(8-6-12)19-9-11-10-20-15-4-2-1-3-14(15)16(11)18-19/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECFFCDHBBBAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN(N=C2C3=CC=CC=C3O1)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.